MRS 2957 vs. Endogenous Agonist UDP: Quantified 25-Fold Potency Advantage at P2Y6
MRS 2957 exhibits a 25-fold higher potency at the human P2Y6 receptor compared to the endogenous agonist UDP. While UDP displays an EC50 of 0.30 μM, MRS 2957 achieves an EC50 of 0.012 μM (12 nM) [1]. This potency differential is critical for in vitro studies where lower agonist concentrations minimize off-target nucleotide receptor activation and reduce potential confounding effects from UDP's broader P2Y receptor cross-reactivity. Furthermore, the functional coupling of MRS 2957 to P2Y6 is confirmed by complete blockade with the selective P2Y6 antagonist MRS 2578 (1 μM) in glucose uptake assays [2].
| Evidence Dimension | Human P2Y6 Receptor Activation Potency (EC50) |
|---|---|
| Target Compound Data | 0.012 μM (12 nM) |
| Comparator Or Baseline | UDP: 0.30 μM |
| Quantified Difference | 25-fold lower EC50 (more potent) |
| Conditions | Human P2Y6 receptor expressed in 1321N1 astrocytoma cells, measured via calcium mobilization assay |
Why This Matters
Higher potency allows lower working concentrations, reducing non-specific effects and improving assay signal-to-noise in P2Y6-specific experiments.
- [1] El-Tayeb A, Qi A, Müller CE. Pyrimidine Ribonucleotides with Enhanced Selectivity as P2Y6 Receptor Agonists: Novel 4-Alkyloxyimino, (S)-Methanocarba, and 5′-Triphosphate γ-Ester Modifications. J Med Chem. 2010;53(11):4488-4501. PMID: 20446735. View Source
- [2] Balasubramanian R, Robaye B, Boeynaems JM, Jacobson KA. Enhancement of glucose uptake in mouse skeletal muscle cells and adipocytes by P2Y6 receptor agonists. PLoS One. 2014;9(12):e116203. PMID: 25549240. View Source
